6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S2 and its molecular weight is 425.99. The purity is usually 95%.
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Biological Activity
6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound belonging to the tetrahydrothieno[2,3-c]pyridine class. This compound has garnered attention due to its diverse biological activities, which are largely attributed to its unique structural features. The presence of an isopropyl group and a methylthio-benzamide moiety enhances its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C15H20N2O2S·HCl, and it has a molecular weight of approximately 320.85 g/mol. The structural characteristics include a thieno-pyridine core that is crucial for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
- Antimicrobial Activity : Compounds in this class have shown potent antimicrobial effects. For instance, derivatives have been synthesized that inhibit the growth of pathogens by targeting specific bacterial enzymes.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood, indicating potential anti-inflammatory properties .
- CNS Activity : Variants of this compound have been linked to central nervous system activity, suggesting potential applications in treating neurological disorders.
- Cardiovascular Applications : The specific combination of substituents in this compound enhances its potential as a therapeutic agent for cardiovascular diseases .
The biological activity of this compound is primarily mediated through its interactions with various biological targets:
- Binding Affinities : Interaction studies reveal that the compound has significant binding affinities for specific receptors involved in inflammatory and cardiovascular pathways.
- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes involved in inflammatory responses contributes to its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methyl-2-(3-methylthiobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Similar thieno-pyridine core with methyl substitution | Antimicrobial |
6-Isopropyl-2-(4-piperidinylsulfonyl)benzamido derivatives | Contains piperidinyl sulfonyl group | Antiplatelet |
6-Isopropyl-4-amino derivatives | Variation in amino substituents | CNS activity |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Inflammation : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of tetrahydrothieno[2,3-c]pyridine derivatives. The results indicated that certain derivatives could significantly reduce TNF-alpha levels in vitro .
- Antimicrobial Evaluation : Another research article focused on the synthesis and testing of various thieno[2,3-c]pyridine derivatives against common bacterial strains. The findings showed that several compounds exhibited strong inhibitory effects on bacterial growth .
Properties
IUPAC Name |
2-[(2-methylsulfanylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2.ClH/c1-11(2)22-9-8-12-15(10-22)26-19(16(12)17(20)23)21-18(24)13-6-4-5-7-14(13)25-3;/h4-7,11H,8-10H2,1-3H3,(H2,20,23)(H,21,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZVAQWOFPYOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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